molecular formula C8H10N2O B3322962 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one CAS No. 156674-08-7

2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one

Cat. No. B3322962
CAS RN: 156674-08-7
M. Wt: 150.18 g/mol
InChI Key: UINXAHGOQZATSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one, also known as MTB, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is a bicyclic lactam that contains a benzimidazole ring fused to a seven-membered ring. MTB has been found to have various applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one inhibits the activity of PTPs by binding to the active site of these enzymes. This binding prevents the enzymes from dephosphorylating their substrates, leading to an accumulation of phosphorylated proteins in the cell. This accumulation can result in various cellular responses, including changes in gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
The inhibition of PTPs by 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has been shown to have various biochemical and physiological effects. For example, 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has been found to induce apoptosis in cancer cells by inhibiting the activity of PTPs involved in cell survival pathways. Additionally, 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has been shown to enhance insulin signaling by inhibiting the activity of PTPs involved in insulin resistance.

Advantages and Limitations for Lab Experiments

2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has several advantages as a research tool. It is a selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has some limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a short half-life, making it necessary to use high concentrations of the compound in experiments.

Future Directions

There are several future directions for research on 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one. One area of research is the development of more potent and selective PTP inhibitors based on the structure of 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one. Additionally, 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Further research is needed to investigate the mechanisms underlying these anti-inflammatory effects and to determine the potential clinical applications of 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one in treating these diseases.

Scientific Research Applications

2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has been extensively used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and signaling. 2-Methyl-1,5,6,7-tetrahydro-benzoimidazol-4-one has been shown to selectively inhibit the activity of PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes.

properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydrobenzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXAHGOQZATSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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